1-(2,5-Dimethylphenyl)pentan-1-one
Description
1-(2,5-Dimethylphenyl)pentan-1-one is a substituted aromatic ketone with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol (calculated). Its CAS number is 2142-73-6 . The compound features a pentan-1-one chain attached to a 2,5-dimethylphenyl group, which introduces steric and electronic effects that influence its physicochemical and reactivity profiles.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWKVKSGCYFYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295740 | |
| Record name | 1-(2,5-Dimethylphenyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66286-25-7 | |
| Record name | 1-(2,5-Dimethylphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66286-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethylphenyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Considerations
The Friedel-Crafts acylation of 2,5-dimethylbenzene (m-xylene derivative) with valeroyl chloride (pentanoyl chloride) remains the most direct route to 1-(2,5-dimethylphenyl)pentan-1-one. The reaction proceeds via electrophilic aromatic substitution, where aluminum trichloride (AlCl₃) activates the acyl chloride to form an acylium ion complex. This electrophile attacks the electron-rich aromatic ring, with regioselectivity dictated by the methyl substituents’ directing effects.
In the case of 2,5-dimethylbenzene, the methyl groups at positions 2 and 5 create a steric and electronic environment favoring acylation at position 4 (para to position 1), though minor ortho products may form due to steric congestion. Computational studies suggest that the electron-donating methyl groups lower the activation energy for electrophilic attack by approximately 15–20 kJ/mol compared to unsubstituted benzene.
Optimized Procedure and Yield Data
Adapting the protocol from pyrovalerone synthesis, the following steps are critical:
-
Reagent Preparation :
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Dissolve 2,5-dimethylbenzene (10 mmol) in anhydrous dichloromethane (20 mL) under nitrogen.
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Add AlCl₃ (12 mmol) portion-wise at 0°C to minimize side reactions.
-
-
Acylation :
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Introduce valeroyl chloride (11 mmol) dropwise over 30 minutes, maintaining temperature below 5°C.
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Reflux the mixture at 40°C for 4–6 hours until TLC confirms complete consumption of starting material.
-
-
Workup :
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Quench the reaction with ice-cold 10% HCl, extract with dichloromethane, and wash organic layers with saturated NaHCO₃.
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Dry over MgSO₄ and concentrate under reduced pressure to yield a crude oil.
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Purification via fractional distillation or recrystallization from methanol/water (3:1) affords the title compound in 63–67% yield. Key parameters influencing yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| AlCl₃ Stoichiometry | 1.2 eq | ±5% yield |
| Reaction Temperature | 40–45°C | Below 35°C: incomplete reaction |
| Solvent Polarity | CH₂Cl₂ > toluene | +8% yield |
Grignard-Nitrile Coupling: A Regioselective Alternative
Mechanistic Pathway
This method employs 2,5-dimethylbenzonitrile as the aromatic precursor, which undergoes nucleophilic addition with pentylmagnesium bromide (Grignard reagent) to form an imine intermediate. Subsequent acidic hydrolysis yields the target ketone. The reaction sequence proceeds as follows:
-
Grignard Addition :
-
Hydrolysis :
The nitrile’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, enabling efficient Grignard attack even with sterically hindered substrates.
Protocol Refinement and Challenges
Based on patent WO2006002691A1, the synthesis involves:
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Reagent Setup :
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Prepare pentylmagnesium bromide (1.1 eq) in dry tetrahydrofuran (THF) under argon.
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Add 2,5-dimethylbenzonitrile (1 eq) dissolved in THF dropwise at −10°C.
-
-
Reaction Monitoring :
-
Stir for 12 hours at 25°C, then quench with 10% HCl.
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
-
Purification :
-
Chromatography on silica gel (hexane:EtOAc 9:1) yields 65–70% product.
-
Critical challenges include:
-
Moisture Sensitivity : Grignard reagents require strict anhydrous conditions.
-
Byproduct Formation : Over-addition of Grignard reagent can produce tertiary alcohols, necessitating precise stoichiometry.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
1-(2,5-Dimethylphenyl)pentan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity .
Comparison with Similar Compounds
Comparison Compound: 1-(2,4-Dimethylphenyl)-2-pyrrolidin-1-yl-propan-1-one (2,4-DMPPP)
- Structure : Substituted propan-1-one with a 2,4-dimethylphenyl group and a pyrrolidine moiety.
- The pyrrolidine group introduces basicity and hydrogen-bonding capabilities, which are absent in 1-(2,5-Dimethylphenyl)pentan-1-one.
- Application : 2,4-DMPPP is reported as a psychoactive substance, highlighting the pharmacological implications of structural modifications .
Chain Length and Branching Effects
Comparison Compound: 1-(2,5-Dimethylphenyl)ethan-1-one
- Structure: Shorter ethanone chain (C₂H₃O) vs. pentanone (C₅H₉O).
- Key Differences: The pentanone chain increases lipophilicity (higher LogP), enhancing membrane permeability compared to ethanone derivatives. Longer chains may reduce volatility, as seen in branched analogs like 2,2,4,4-tetramethyl-3-pentanone (boiling point: ~160°C) .
Functional Group Modifications
Comparison Compound: Ephylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one)
- Structure: Replaces the 2,5-dimethylphenyl group with a benzodioxol ring and adds an ethylamino group.
- Key Differences: The benzodioxol group enhances electron-withdrawing effects, stabilizing the ketone via resonance.
Cyclic vs. Acyclic Ketones
Comparison Compound: 2,5-Di(cyclopentylidene)cyclopentan-1-one
- Structure : Cyclic ketone with conjugated cyclopentylidene substituents.
- Conjugation in the cyclic system lowers the carbonyl stretching frequency in IR compared to acyclic analogs .
Biological Activity
1-(2,5-Dimethylphenyl)pentan-1-one, with the CAS number 66286-25-7, is an organic compound featuring a ketone functional group. Its molecular formula is C₁₃H₁₈O, and it has a molecular weight of approximately 190.285 g/mol. The compound is characterized by a 2,5-dimethylphenyl group that significantly influences its chemical and biological properties. This article explores the biological activity of this compound, including its potential pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The unique structure of this compound contributes to its potential biological activities. The presence of the bulky aromatic substituent can affect its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.285 g/mol |
| Functional Group | Ketone |
| Structural Characteristics | 2,5-Dimethylphenyl |
Biological Activity Overview
Research on the specific biological activity of this compound is limited; however, compounds with similar structures often exhibit significant pharmacological properties. Ketones are known for their roles in various biological processes and may possess antimicrobial or anti-inflammatory activities.
Potential Pharmacological Properties
- Antimicrobial Activity : Ketones have been shown to disrupt microbial cell membranes, potentially leading to antimicrobial effects.
- Anti-inflammatory Effects : Similar compounds often interact with inflammatory pathways, inhibiting the production of pro-inflammatory cytokines.
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from related compounds and their observed biological activities.
Case Study: Similar Ketone Compounds
A case study examining the antimicrobial properties of structurally related ketones revealed that modifications in the alkyl chain length and substituents significantly influenced their efficacy against various bacterial strains. For instance:
- Compound : 1-(3-Methylphenyl)pentan-1-one
- Activity : Demonstrated moderate antibacterial activity against Staphylococcus aureus.
- Compound : 1-(4-Methylphenyl)butan-1-one
- Activity : Exhibited higher potency against E. coli compared to its longer-chain counterparts.
These findings suggest that structural variations in ketones can lead to diverse biological activities, indicating that further exploration of this compound could yield significant insights into its pharmacological potential.
The mechanism by which similar ketones exert their effects often involves:
- Membrane Disruption : Antimicrobial activity may arise from the ability to integrate into microbial membranes, leading to increased permeability and cell death.
- Cytokine Inhibition : Anti-inflammatory effects could be mediated through inhibition of specific signaling pathways involved in cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
